molecular formula C18H26FN3O2 B2442199 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034590-73-1

1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2442199
CAS No.: 2034590-73-1
M. Wt: 335.423
InChI Key: GIGUQSDWULUVAK-UHFFFAOYSA-N
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Description

This urea-based compound, 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea, is a sophisticated small molecule designed for advanced medicinal chemistry and pharmacology research. Its structure incorporates a 1-(tetrahydro-2H-pyran-4-yl)piperidine moiety, a privileged scaffold frequently employed in drug discovery to optimize physicochemical properties and facilitate target engagement . The molecule's core urea linkage is a prevalent and pharmacologically significant functional group known to form key hydrogen-bonding interactions with biological targets, often contributing to high binding affinity and selectivity . The inclusion of a 2-fluorophenyl group further enhances its potential as a research probe, as fluorine atoms are commonly used in lead optimization to fine-tune electronic properties, metabolic stability, and membrane permeability . Compounds featuring similar piperidine and tetrahydropyran motifs have demonstrated substantial research value across multiple therapeutic areas, including oncology and neuroscience, often functioning as kinase inhibitors or receptor modulators . The strategic molecular architecture of this reagent makes it a valuable chemical tool for investigating novel biological mechanisms, exploring structure-activity relationships (SAR), and screening for activity against emerging therapeutic targets. It is supplied exclusively for use in non-clinical laboratory studies.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c19-16-3-1-2-4-17(16)21-18(23)20-13-14-5-9-22(10-6-14)15-7-11-24-12-8-15/h1-4,14-15H,5-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGUQSDWULUVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound classified under the urea derivatives. Its unique structure, featuring a fluorophenyl moiety and a tetrahydro-pyran ring, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H24FN3O2\text{C}_{17}\text{H}_{24}\text{FN}_3\text{O}_2

This structure includes:

  • Fluorophenyl group : Imparts unique electronic properties.
  • Tetrahydro-2H-pyran-4-yl piperidine : Contributes to its pharmacological profile.

The biological activity of 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea may involve interaction with specific molecular targets such as enzymes or receptors. Research indicates that compounds with similar structures often exhibit inhibition against various pathogens, including Mycobacterium tuberculosis (Mtb) and other bacterial strains.

Inhibition Studies

A study focusing on various urea derivatives highlighted the activity of related compounds against Mtb. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected analogs:

ChemotypeMoleculeMIC (µM)Target
1-(2-fluorophenyl) derivativesCompound A6.3MmpL3
4-phenylpiperidine4PP-16.3MmpL3
AminopyridylpyrimidineAPDP-110Unknown

These findings suggest that the compound may share a mechanism of action with other urea derivatives targeting MmpL3, an essential protein in Mtb’s cell wall synthesis .

Case Study 1: Antimycobacterial Activity

In a comparative study of various chemical series, compounds structurally similar to 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea demonstrated significant antibacterial activity. The study reported that certain analogs exhibited over 90% inhibition against Mtb at low concentrations, indicating potential for therapeutic application in tuberculosis treatment .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of piperidine-derived ureas, including those with fluorinated phenyl groups. The modifications in the side chains significantly influenced their biological activity, with optimal substitutions leading to enhanced potency against bacterial strains while minimizing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea, and how can purity be optimized?

  • Methodology : The compound is synthesized via multi-step reactions involving:

  • Step 1 : Coupling of 2-fluorophenyl isocyanate with a piperidine intermediate (e.g., 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylmethanamine) under inert conditions.
  • Step 2 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .
  • Key Reagents : Anhydrous tetrahydrofuran (THF), triethylamine (TEA), and palladium catalysts for potential Suzuki-Miyaura cross-coupling if aryl halides are involved .
    • Optimization : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 9:1 DCM/MeOH) and confirm purity via HPLC (>95% by reverse-phase C18 column) .

Q. How can structural elucidation of this urea derivative be performed to confirm its regiochemistry?

  • Techniques :

  • NMR : ¹H/¹³C NMR to identify key signals:
  • Fluorophenyl aromatic protons (δ 7.1–7.4 ppm, doublets).
  • Piperidine N-CH2 (δ 2.8–3.2 ppm, multiplet).
  • Urea NH protons (δ 5.5–6.0 ppm, broad) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ (calculated for C₁₈H₂₃FN₃O₂: 348.18 g/mol) .
  • X-ray Crystallography : For definitive confirmation of stereochemistry (if crystals are obtainable) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for structurally analogous urea derivatives?

  • Approach :

  • Comparative Assays : Standardize in vitro assays (e.g., kinase inhibition using ADP-Glo™) across labs to minimize variability .

  • Structural Analog Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl in vs. 6) on IC₅₀ values (Table 1).

  • Computational Modeling : Use molecular docking (e.g., Schrödinger Suite) to predict binding affinities to target receptors like VEGFR2 or PDGFR .

    Table 1 : Activity Comparison of Urea Derivatives

    SubstituentTarget ReceptorIC₅₀ (nM)Source
    2-FluorophenylVEGFR212.3
    3-Chloro-4-fluorophenylPDGFR8.7
    4-Methoxyphenylc-Met23.5

Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?

  • Optimization :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency .
  • Catalytic Systems : Employ Pd(OAc)₂/XPhos for cross-coupling steps (yield increase from 45% to 72% in ).
  • Temperature Control : Maintain 0–5°C during urea bond formation to prevent racemization .
    • Validation : Track enantiomeric excess via chiral HPLC (Chiralpak IA column) .

Methodological Challenges

Q. What experimental designs are recommended to assess the compound’s pharmacokinetic (PK) properties in preclinical models?

  • In Vitro :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
  • Caco-2 Permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high bioavailability) .
    • In Vivo :
  • Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) and measure plasma concentration via LC-MS/MS .

Q. How can computational methods predict off-target interactions of this compound?

  • Tools :

  • SwissTargetPrediction : Prioritize targets based on structural similarity to known urea derivatives (e.g., kinase inhibitors) .
  • Molecular Dynamics (MD) : Simulate binding to hERG channel (risk assessment for cardiotoxicity) .
    • Validation : Cross-check predictions with panel-based kinase profiling (Eurofins KinaseProfiler™) .

Data Contradiction Analysis

Q. Why do similar urea derivatives exhibit divergent activity profiles in kinase inhibition assays?

  • Factors :

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -CF₃) enhance binding to ATP pockets ( vs. 12).
  • Conformational Flexibility : Tetrahydro-2H-pyran vs. thiopyran () alters ring puckering, affecting receptor fit.
    • Resolution : Synthesize and test a focused library of analogs with systematic substituent variations .

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